![molecular formula C20H24N6O3 B2863858 2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole CAS No. 2097863-33-5](/img/structure/B2863858.png)
2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole is a synthetically derived compound featuring a benzoxazole core linked to a triazole and pyrrolidine moieties. This compound's unique structure makes it of particular interest in various scientific fields, especially in pharmaceutical and medicinal chemistry, due to its potential biological activity.
准备方法
The synthesis of 2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole typically involves multi-step organic reactions. Key steps might include:
Formation of the 1,3-benzoxazole ring
: Starting from o-aminophenol, which undergoes cyclization with carboxylic acids or their derivatives.
Construction of the triazole ring
Pyrrolidine integration
: This can be introduced through various means such as substitution reactions where a suitable pyrrolidine derivative reacts with intermediate compounds. Reaction conditions might involve specific catalysts, like copper in the Huisgen cycloaddition, under controlled temperatures and solvent environments. Industrial production methods would aim to optimize these reactions for yield and purity, possibly through continuous flow techniques.
化学反应分析
2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions:
Oxidation
: May involve reagents like potassium permanganate or hydrogen peroxide, potentially targeting the methoxy group or other susceptible parts of the molecule.
Reduction
: Reagents like sodium borohydride might be used, possibly reducing the triazole ring or other reducible functionalities.
Substitution
: The benzoxazole and triazole rings offer positions for nucleophilic or electrophilic substitution, using reagents like halogens or amines under controlled conditions.
科学研究应用
The compound's intricate structure lends itself to several research applications:
In chemistry
: As a building block for synthesizing more complex molecules, or as a model compound to study reaction mechanisms.
In biology
: To investigate its potential as an enzyme inhibitor or substrate, particularly those involved in cellular processes.
In medicine
: Research might focus on its potential as a therapeutic agent, examining its bioactivity against various diseases such as cancer or infectious diseases.
In industry
: Possible uses include its application in the development of new materials or chemical sensors.
作用机制
The mechanism of action of 2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole would depend on its interaction with biological targets. Potential molecular targets include specific enzymes or receptors, where the compound might inhibit or activate pathways involved in disease processes. For instance, the triazole moiety may interact with cytochrome P450 enzymes, affecting metabolic pathways.
相似化合物的比较
Similar compounds might include other benzoxazole derivatives, such as those containing different substituents on the benzoxazole ring or variations in the linked heterocyclic groups. What sets 2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole apart is its unique combination of a triazole and pyrrolidine moieties, which could confer distinct biological activities or chemical properties.
Would you like to dive deeper into any specific section?
属性
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-28-13-14-11-26(23-22-14)15-8-10-24(12-15)19(27)17-6-4-9-25(17)20-21-16-5-2-3-7-18(16)29-20/h2-3,5,7,11,15,17H,4,6,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPKZOXGCRHFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3CCCN3C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
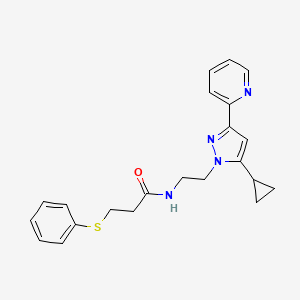
acetate](/img/structure/B2863777.png)
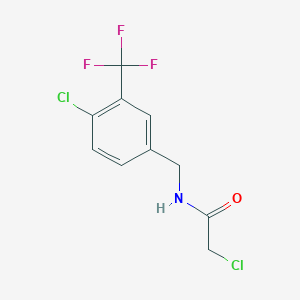
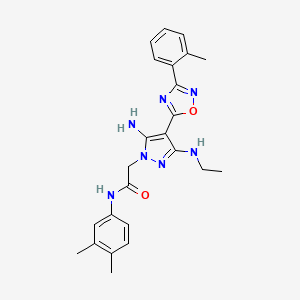
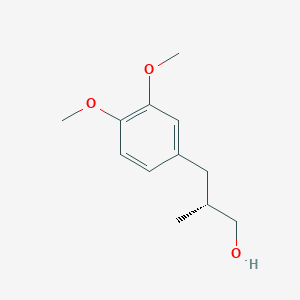
![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2863781.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2863782.png)
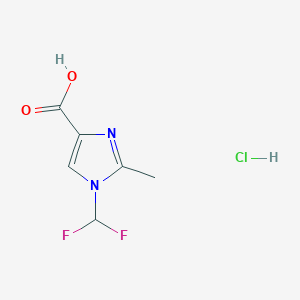
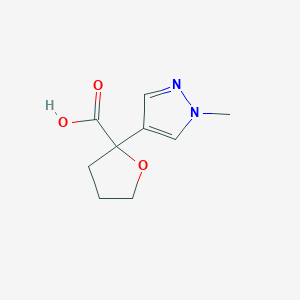
![3-[(2-Methylbutan-2-yl)oxy]azetidine](/img/structure/B2863787.png)
![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863793.png)
![1-(3,4-Dimethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863794.png)
![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2863795.png)
![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2863796.png)
